molecular formula C18H20N2OS B12577536 Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- CAS No. 586966-23-6

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-

Cat. No.: B12577536
CAS No.: 586966-23-6
M. Wt: 312.4 g/mol
InChI Key: DUBZXWBBJUCGJL-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- typically involves the reaction of phenothiazine derivatives with acetamide. One common method involves the use of a coupling reaction between 10H-phenothiazine and a butylamine derivative, followed by acylation with acetamide. The reaction conditions often require the use of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other phenothiazine derivatives.

Properties

CAS No.

586966-23-6

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-phenothiazin-10-ylbutyl)acetamide

InChI

InChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21)

InChI Key

DUBZXWBBJUCGJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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